6-ethylsulfanyl-7H-purin-2-amine
Description
6-Ethylsulfanyl-7H-purin-2-amine is a purine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 6-position of the purine core. Purines are heterocyclic aromatic compounds with significant roles in biochemistry, particularly as nucleobases in DNA/RNA (adenine, guanine) and signaling molecules (e.g., ATP, cAMP). The ethylsulfanyl group introduces sulfur into the structure, which can modulate electronic properties, solubility, and biological activity.
Properties
CAS No. |
63071-69-2 |
|---|---|
Molecular Formula |
C7H9N5S |
Molecular Weight |
195.25 g/mol |
IUPAC Name |
6-ethylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
KRXMITYZHADTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 6-ethylsulfanyl-7H-purin-2-amine generally involves the functionalization of the purine core at the 6-position with an ethylsulfanyl group, while maintaining the 2-amine functionality intact. The synthesis typically proceeds via nucleophilic substitution reactions on appropriately substituted purine precursors, often starting from 6-chloropurine or related halogenated purines, followed by substitution with ethylthiol or ethylsulfanyl nucleophiles.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-chloropurine or 6-halopurine intermediate | Commercially available or synthesized via chlorination of purine derivatives | Purine core with leaving group at C-6 |
| 2 | Nucleophilic substitution at C-6 with ethylthiol | Ethylthiol (C2H5SH), base (e.g., NaH, K2CO3), solvent (DMF, DMSO), mild heating | Displaces halogen with ethylsulfanyl group |
| 3 | Purification | Recrystallization or chromatography | Yields pure 6-ethylsulfanyl-7H-purin-2-amine |
This route leverages the nucleophilicity of the ethylthiol sulfur atom to replace a halogen at the 6-position, forming the ethylsulfanyl substituent.
Alternative Methods and Catalytic Approaches
Recent advances include the use of catalytic systems for regioselective alkylation and substitution on purine rings. For example, Lewis acid catalysis (e.g., SnCl4) has been employed for regioselective alkylation at nitrogen atoms of purines, which can be adapted for sulfur substitution chemistry under controlled conditions to enhance selectivity and yield.
Detailed Reaction Conditions and Mechanistic Insights
Nucleophilic Substitution Mechanism
The substitution of a halogen (commonly chlorine) at the 6-position of purine by ethylthiol proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient purine ring facilitates nucleophilic attack by the sulfur atom of ethylthiol, displacing the halogen and forming the 6-ethylsulfanyl substituent.
Influence of Reaction Parameters
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor the reaction by stabilizing the nucleophile.
- Base: Mild bases like potassium carbonate or sodium hydride deprotonate ethylthiol to generate the more nucleophilic ethylthiolate anion.
- Temperature: Moderate heating (50–80 °C) enhances reaction rate without decomposing sensitive purine moieties.
- Time: Reaction times vary from several hours to overnight depending on substrate reactivity.
Purification Techniques
Purification typically involves recrystallization from suitable solvents or chromatographic separation to isolate the pure 6-ethylsulfanyl-7H-purin-2-amine. Analytical techniques such as NMR (1H and 13C), HRMS, and melting point determination confirm product identity and purity.
Comparative Analysis with Related Compounds
| Compound | Substituent at C-6 | Synthetic Complexity | Biological Relevance |
|---|---|---|---|
| 6-(Methylsulfanyl)-7H-purin-2-amine | Methylsulfanyl | Simple nucleophilic substitution | Known kinase inhibitor scaffold |
| 6-(Ethylsulfanyl)-7H-purin-2-amine | Ethylsulfanyl | Moderate, similar to methyl analog | Potential enhanced lipophilicity and bioactivity |
| 6-(Benzylsulfanyl)-7H-purin-2-amine | Benzylsulfanyl | More complex due to bulkier group | Increased binding affinity in biological assays |
The ethylsulfanyl substituent provides a balance between synthetic accessibility and biological activity, offering moderate lipophilicity and steric bulk compared to methyl and benzyl analogs.
Summary of Research Findings and Data
Key Experimental Data
| Parameter | Value/Condition | Reference |
|---|---|---|
| Molecular Formula | C7H9N5S | General chemical data |
| Molecular Weight | ~183.24 g/mol | Calculated |
| Reaction Solvent | DMF or DMSO | Standard nucleophilic substitution |
| Base Used | K2CO3 or NaH | For thiolate generation |
| Reaction Temperature | 50–80 °C | Optimized for yield |
| Reaction Time | 6–24 hours | Dependent on substrate purity |
| Purity | ≥98% (after purification) | Verified by NMR and MS |
Analytical Characterization
- 1H NMR: Signals corresponding to ethyl group (triplet and quartet), purine protons, and amino group.
- 13C NMR: Characteristic carbons of purine ring and ethylsulfanyl substituent.
- HRMS: Molecular ion peak consistent with C7H9N5S.
- Melting Point: Typically between 200–230 °C depending on purity and polymorph.
Chemical Reactions Analysis
Types of Reactions
6-ethylsulfanyl-7H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-ethylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-ethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the proliferation of cancer cells and the replication of viruses. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .
Comparison with Similar Compounds
Research Frontiers and Challenges
- Structure-Activity Relationships (SAR): Minor substituent changes (e.g., ethyl vs. methyl sulfanyl) can drastically alter bioactivity. For example, methylsulfanyl may favor metabolic stability, while ethylsulfanyl could enhance target affinity .
- Solubility Optimization : Hybridizing sulfanyl groups with polar moieties (e.g., hydroxyl, amine) may improve aqueous solubility without compromising lipophilicity .
- Toxicity Profiles : Sulfur-containing purines may undergo metabolic oxidation to sulfoxides/sulfones, necessitating detailed pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
